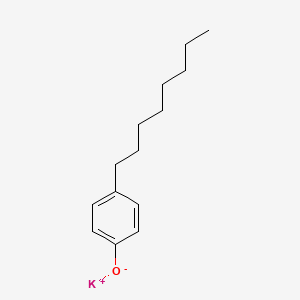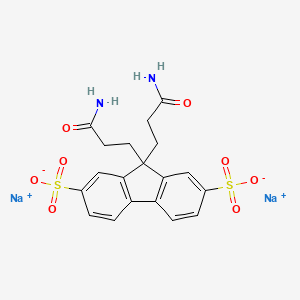
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate is a chemical compound with the molecular formula C19H18N2Na2O8S2 and a molecular weight of 512.464 g/mol . This compound is known for its unique structure, which includes a fluorene backbone substituted with carbamoylethyl and sulphonate groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate typically involves the reaction of fluorene derivatives with carbamoylethyl and sulphonate groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups can interact with various enzymes and proteins, affecting their activity and function. Additionally, the fluorene backbone provides stability and facilitates interactions with other molecules .
Comparaison Avec Des Composés Similaires
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different functional groups.
This compound: Another related compound with variations in the sulphonate groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
21876-21-1 |
|---|---|
Formule moléculaire |
C19H18N2Na2O8S2 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
disodium;9,9-bis(3-amino-3-oxopropyl)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C19H20N2O8S2.2Na/c20-17(22)5-7-19(8-6-18(21)23)15-9-11(30(24,25)26)1-3-13(15)14-4-2-12(10-16(14)19)31(27,28)29;;/h1-4,9-10H,5-8H2,(H2,20,22)(H2,21,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
MPORKCDRPUTZSO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(C3=C2C=CC(=C3)S(=O)(=O)[O-])(CCC(=O)N)CCC(=O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



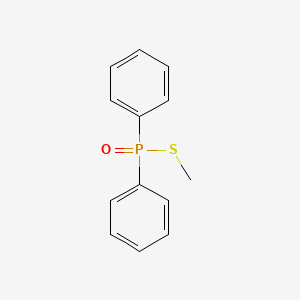
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
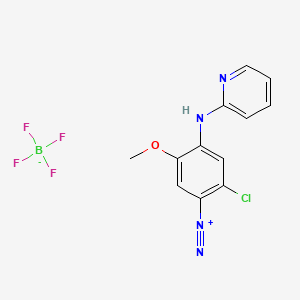

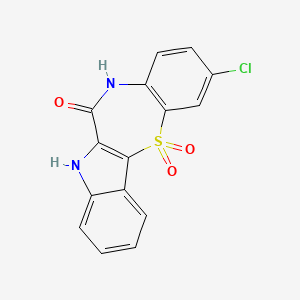
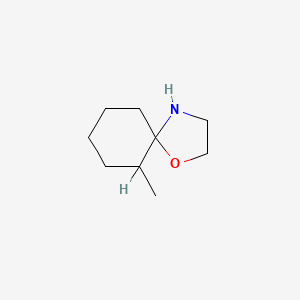
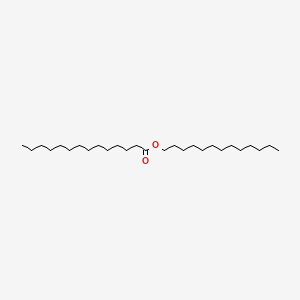
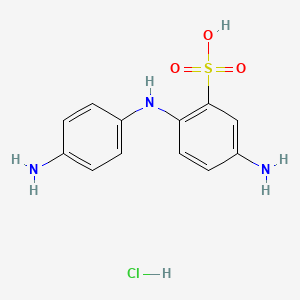
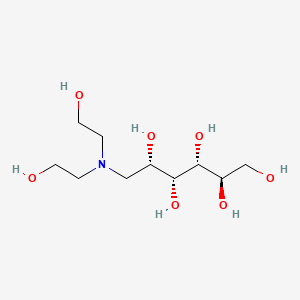
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
